beta-D-Psicofuranose
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2R,3R,4S,5R)-2,5-bis(hydroxymethyl)oxolane-2,3,4-triol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O6/c7-1-3-4(9)5(10)6(11,2-8)12-3/h3-5,7-11H,1-2H2/t3-,4-,5-,6-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFSUNEUAIZKAJO-KVTDHHQDSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(O1)(CO)O)O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1[C@H]([C@H]([C@](O1)(CO)O)O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
470-24-6 | |
| Record name | beta-D-Psicofuranose | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000470246 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | .BETA.-D-PSICOFURANOSE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4F7VIM0WN8 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Elucidating Synthetic Routes to Beta D Psicofuranose and Its Molecular Constructs
Strategic Chemical Synthesis of beta-D-Psicofuranose
The chemical synthesis of this compound and its derivatives is a multifaceted endeavor, involving the careful manipulation of protecting groups, activation strategies, and glycosylation techniques to achieve desired stereochemical outcomes.
Methodologies for Stereoselective beta-Psicofuranosylation
Stereoselective glycosylation is paramount in constructing beta-D-Psicofuranoside linkages, ensuring the correct configuration at the anomeric center. Various methods have been developed, often relying on specific promoters and carefully chosen protecting groups.
Optimization of Glycosylation Conditions with Psicose Derivatives as Donors
The selection of appropriate glycosyl donors and reaction conditions is critical for achieving high β-stereoselectivity in psicofuranosylation. Psicose derivatives, functionalized with suitable leaving groups at the anomeric position, serve as key donors. Common promoters include Lewis acids such as trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf) and scandium triflate (Sc(OTf)3) mdpi.comresearchgate.netnih.govjosai.ac.jpclockss.orgnii.ac.jp. The nature of protecting groups on the psicofuranosyl donor significantly influences the stereochemical outcome. For instance, donors with a 3,4-isopropylidene group have been shown to promote β-selectivity, potentially by restricting conformational flexibility and directing the approach of the acceptor josai.ac.jpclockss.orgnii.ac.jp. Conversely, donors with a C3 benzoyloxy group may exhibit lower stereoselectivity due to less pronounced neighboring group participation josai.ac.jp.
Table 1: Influence of Protecting Groups on beta-Psicofuranosylation Stereoselectivity
| Psicofuranosyl Donor Derivative | Promoter | Typical Acceptor | β:α Ratio (Approx.) | Reference(s) |
| 1,2-O-isopropylidene-3,4,6-tri-O-methyl-β-D-psicofuranoside | TMSOTf | Various | High β | clockss.orgnii.ac.jp |
| 1,3,4,6-tetra-O-benzoyl-D-psicofuranosyl acetate | Sc(OTf)3 | Phenethyl alcohol, α-D-glucopyranoside | Moderate β | josai.ac.jp |
| Psicofuranosyl benzyl (B1604629) phthalate (B1215562) derivative | TMSOTf | Protected hexopyranoses | High β | researchgate.netnih.gov |
| Siloxane-protected psicofuranosyl donors | Not specified | Various | High β | researchgate.net |
| 3,4-O-(3-pentylidene)-protected D-psicofuranosyl donor | TMSOTf | Pyrimidines, thiols | Up to 7:1 β | clockss.orgnii.ac.jp |
Regioselective Protection and Activation of Psicofuranosyl Acceptors
To enable selective glycosylation, psicofuranosyl acceptors require strategic protection of hydroxyl groups. This ensures that the glycosylation occurs at the desired position. Common protecting groups include isopropylidene acetals, benzyl ethers, and acyl groups (e.g., benzoyl, acetyl) mdpi.comjosai.ac.jpclockss.orgCurrent time information in Bangalore, IN.mdpi.comresearchgate.netrsc.org. For instance, the synthesis of disaccharides often involves using protected psicofuranose (B8254897) derivatives where specific hydroxyl groups are masked, leaving a single reactive site for glycosylation mdpi.comresearchgate.net. Activation of the acceptor's hydroxyl group, often through silylation, can also enhance reactivity and regioselectivity Current time information in Bangalore, IN.nih.gov.
Intermolecular Aglycone Delivery (IAD) in beta-Psicofuranoside Synthesis
The Intermolecular Aglycone Delivery (IAD) method offers a powerful strategy for constructing glycosidic linkages, particularly in the synthesis of complex oligosaccharides. In the context of psicofuranosides, IAD has been employed to synthesize disaccharides that mimic sucrose (B13894). This method typically involves a glycosyl donor with a specific activating group (e.g., naphthylmethyl ether, NAP) that, upon activation, delivers the aglycone intramolecularly to the acceptor. For example, the synthesis of an α-D-allopyranosyl-(1→2)-β-D-psicofuranoside utilized the NAP-IAD method, where a psicofuranosyl acceptor with 1,3,4,6-tetra-O-benzoyl groups was employed for β-selective psicofuranosylation mdpi.comresearchgate.netsciprofiles.comnih.govnih.govresearchgate.net.
Conversion Pathways from Allied Monosaccharides
This compound can be synthesized from more readily available monosaccharides, primarily D-fructose and D-ribose, through various chemical and enzymatic transformations.
From D-Fructose
D-Fructose is a common precursor for the synthesis of D-psicose and its derivatives. Enzymatic epimerization using D-psicose 3-epimerase is a highly efficient method, often enhanced by the addition of borate (B1201080) ions, which form complexes with psicose, shifting the equilibrium towards product formation nih.gov. Chemical routes involve the conversion of D-fructose into protected psicofuranose derivatives, such as 1,2;3,4-di-O-isopropylidene-β-D-psicofuranose, which then serve as intermediates for further functionalization beilstein-journals.orgtandfonline.com. For example, D-fructose can be converted to D-psicose, which is then subjected to protection and further reactions researchgate.nettandfonline.com.
From D-Ribose
D-Ribose can also serve as a starting material for the synthesis of psicofuranose derivatives. This often involves a multi-step process that includes selective protection, oxidation, and functional group manipulation. For instance, D-ribose monoacetonide has been used to synthesize psicofuranosyl donors in an eight-step sequence researchgate.net. Other routes involve dihydroxylation of D-ribose derivatives, followed by selective oxidation and protection to yield intermediates for psicofuranosylation clockss.orgnii.ac.jpmdpi.com.
Design and Synthesis of Advanced Psicofuranosyl Donors and Acceptors
The development of novel and efficient psicofuranosyl donors and acceptors is crucial for advancing the synthesis of complex glycoconjugates and oligosaccharides. These advanced building blocks often feature specific protecting group strategies to enhance reactivity, stability, and stereochemical control.
Psicofuranosyl Donors: Derivatives such as psicofuranosyl benzyl phthalate researchgate.netnih.govrsc.orgresearchgate.net, psicofuranosyl acetates josai.ac.jp, and those bearing siloxane protecting groups researchgate.net have been synthesized and utilized. These donors are designed to facilitate controlled glycosidic bond formation. For example, the psicofuranosyl benzyl phthalate derivative has been instrumental in the synthesis of various β-D-psicofuranosyl disaccharides with high selectivity using TMSOTf promotion researchgate.netnih.gov.
Psicofuranosyl Acceptors: Protected psicofuranose derivatives with free hydroxyl groups act as acceptors. A notable example is 1,3,4,6-tetra-O-benzoyl psicose, which has been effectively used as a β-selective psicofuranosyl acceptor in IAD reactions for synthesizing disaccharides mimicking sucrose mdpi.comresearchgate.netsciprofiles.comresearchgate.net. Other advanced acceptors include those with specific regioselective protection patterns, enabling targeted glycosylation at particular hydroxyl positions mdpi.comresearchgate.netrsc.org. For instance, derivatives with isopropylidene or benzyl protection at specific positions are synthesized to control reactivity mdpi.com.
Biocatalytic Production and Enzymatic Transformations Involving this compound
Enzymatic Epimerization Processes for D-Psicose Production
The enzymatic conversion of D-fructose to D-psicose is a key process for obtaining this rare sugar. This transformation is catalyzed by D-psicose 3-epimerases (DPEases), which belong to the D-tagatose 3-epimerase (DTEase) family.
D-Psicose 3-Epimerase Catalysis and Reaction Equilibria
D-Psicose 3-epimerase (DPEase) catalyzes the reversible epimerization of D-fructose at the C-3 position to yield D-psicose. This reaction is an equilibrium-limited process. Studies have characterized various DPEases from different microorganisms, including Agrobacterium tumefaciens, Clostridium scindens, and Rhodobacter sphaeroides.
The equilibrium ratio between D-psicose and D-fructose can vary depending on the enzyme and reaction conditions. For instance, the DPEase from Agrobacterium tumefaciens has shown an equilibrium ratio of approximately 32:68 (D-psicose:D-fructose) at 30°C and 33:67 at 40°C asm.orgnih.gov. Similarly, the DPEase from Clostridium scindens exhibits an equilibrium ratio of 28:72 at 50°C google.com. The enzyme from Rhodobacter sphaeroides (RsDTE) showed a conversion rate of 23% from D-fructose to D-psicose under its optimal conditions d-nb.info.
These enzymes often require metal cofactors for optimal activity and stability. Manganese ions (Mn2+) have been identified as crucial cofactors for several DPEases, enhancing both catalytic rate and structural stability plos.orgmdpi.com. For example, the Clostridium scindens DPEase showed maximum activity at pH 7.5 and 60°C, requiring Mn2+ for its function, and Mn2+ improved its thermal and urea-induced unfolding stability plos.org. The Agrobacterium tumefaciens DPEase also exhibits maximal activity at 50°C and pH 8.0 with Mn2+ asm.orgnih.gov.
Strategies for Enhancing Enzymatic Conversion Yields
Overcoming the equilibrium limitation is crucial for achieving high yields of D-psicose. One significant strategy involves the addition of borate ions to the reaction mixture. Borate ions form complexes with cis-diol containing carbohydrates, and their binding affinity is higher for D-psicose than for D-fructose asm.orgnih.govnih.gov. This differential binding effectively removes D-psicose from the reaction equilibrium, shifting the balance towards further D-fructose conversion into D-psicose.
Research has shown that increasing the molar ratio of borate to fructose (B13574) can significantly enhance conversion yields. For the Agrobacterium tumefaciens DPEase, the maximum conversion yield of D-psicose from D-fructose increased about twofold with the addition of borate, reaching approximately 64% at a borate-to-fructose molar ratio of 0.6 asm.orgnih.govnih.gov. Beyond this ratio, yields decreased due to the formation of a fructose-borate complex, reducing the available fructose substrate asm.orgnih.gov.
Immobilization of DPEases onto solid supports has also proven effective in improving enzyme stability and enabling continuous production processes. Immobilized A. tumefaciens DPEase, particularly in the presence of borate, demonstrated enhanced operational half-lives and high productivity in packed-bed bioreactors nih.govresearchgate.net. For example, immobilized enzyme with borate produced 441 g/L of D-psicose from 700 g/L of D-fructose in a batch reaction, whereas 193 g/L was produced without borate researchgate.net.
Biosynthetic Pathways Incorporating this compound (e.g., in Angustmycins)
This compound is found as a component in certain natural products, notably in the biosynthesis of nucleoside antibiotics. Angustmycins are a class of purine (B94841) nucleoside antibiotics that can contain unusual sugar moieties. For instance, angustmycin A features a sugar linked to adenine (B156593).
Research into the biosynthesis of guvermectin, a related compound, has revealed the involvement of D-psicose derivatives. Specifically, a D-psicose 6-phosphate 3-epimerase (GvmD) catalyzes the epimerization of D-fructose 6-phosphate to generate D-psicose 6-phosphate. This D-psicose 6-phosphate then serves as a precursor in the guvermectin biosynthetic pathway, which also involves D-psicose 6-phosphate pyrophosphokinase (GvmC) researchgate.netresearchgate.netbiorxiv.orgbiorxiv.org. These findings highlight that D-psicose, in its phosphorylated form, is an integral part of the metabolic routes for producing these complex natural products.
Structural Characterization and Conformational Dynamics of Beta D Psicofuranose Architectures
Advanced Spectroscopic Techniques for Structural Elucidation
Spectroscopic methods provide essential insights into the molecular structure, connectivity, and dynamic behavior of beta-D-Psicofuranose.
High-Resolution Nuclear Magnetic Resonance (NMR) Profiling (1H, 13C, 2D Experiments)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone in the structural determination of carbohydrates like this compound. Proton (¹H) and Carbon-13 (¹³C) NMR spectra provide detailed information about the chemical environment of each atom. Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are vital for establishing connectivity between atoms and confirming the proposed structures, especially for complex molecules or mixtures of anomers and conformers.
Studies on this compound and its derivatives have utilized these techniques to assign specific proton and carbon signals. For instance, in the analysis of di-D-psicose anhydride (B1165640), ¹H and ¹³C NMR spectra were crucial, with the ¹³C NMR spectrum exhibiting twelve distinct signals, indicative of the compound's structure mdpi.comresearchgate.net. Heteronuclear correlation experiments (HSQC) have been used to confirm assignments by correlating proton signals with their directly attached carbon atoms mdpi.comasm.orgnih.gov. The assignment of ¹H NMR signals, such as the H-5 signal observed at δH 3.75 ppm, has been used to identify specific anomers, like α-D-psicofuranose nih.gov. The conformational equilibrium of psicose in water has been determined using NMR, revealing a ratio of α-D-psicofuranose/β-D-psicofuranose/α-D-psicopyranose/β-D-psicopyranose as 38:13:25:24 asm.org.
Mass Spectrometry for Molecular Formula and Fragment Analysis
Mass spectrometry (MS) provides critical information regarding the molecular weight, elemental composition, and fragmentation patterns of this compound and its derivatives. High-resolution mass spectrometry (HRMS) allows for the precise determination of the molecular formula. For example, the molecular formula of di-D-psicose anhydride (DPA) was established as C₁₂H₂₀O₁₀ from its molecular weight of m/z 324.1055 mdpi.comresearchgate.net.
Fragmentation analysis in MS can reveal structural subunits and provide further confirmation of the molecule's identity. For instance, a mass spectrum of a derivative exhibited a molecular ion at m/z 503 and a base peak at m/z 180, along with characteristic fragmentation patterns of a fructopyranose moiety uobaghdad.edu.iq. These techniques are indispensable for identifying unknown compounds and confirming the successful synthesis of specific this compound derivatives.
X-ray Crystallography for Precise Solid-State Structural Determination
X-ray crystallography offers definitive three-dimensional structural information of molecules in the crystalline state, providing unparalleled detail on bond lengths, bond angles, and intermolecular interactions.
Single-Crystal X-ray Diffraction Analysis of this compound Derivatives
Single-crystal X-ray diffraction has been employed to determine the precise solid-state structures of this compound and its derivatives. For instance, the crystal structure of diacetone psicose, 1,2:3,4-di-O-isopropylidene-β-D-psicofuranose, has been analyzed, confirming the stereochemistry of the anomeric spiroacetal researchgate.net. Studies on disaccharides containing a beta-D-psicofuranosyl unit, such as α-D-glucopyranosyl β-D-psicofuranoside and α-D-galactopyranosyl β-D-psicofuranoside, have also been elucidated through X-ray diffraction, revealing that the psicofuranose (B8254897) rings adopt an intermediate form between (4)E and (4)T(3) conformations researchgate.net. The analysis of racemic β-D,L-psicose has shown that the D- and L-molecules are located alternatively in the a-c plane, forming main hydrogen bonding networks between them researchgate.net.
Analysis of Furanose Ring Conformations and Pucker Pseudorotation Cycles
X-ray crystallography allows for the detailed analysis of the furanose ring's conformation, including its pucker and the dynamics of pseudorotation. The furanose ring, being a five-membered ring, is conformationally flexible and can adopt various "puckered" forms. These conformations are often described using parameters like the pseudorotation phase angle (P) and puckering amplitude (q) diva-portal.org. Studies on various furanose derivatives have shown that they can adopt specific conformations, such as the S-type sugar pucker with a pseudorotational parameter P = 159.6° researchgate.net. The analysis of disaccharides containing this compound has indicated that the psicofuranose rings adopt intermediate conformations between envelope (E) and twist (T) forms, specifically between (4)E and (4)T(3) researchgate.net. Understanding these conformational preferences is crucial for predicting molecular behavior and interactions.
Chemical Functionalization and Derivatization of Beta D Psicofuranose
Development of Nucleosides and Nucleoside Analogs from beta-D-Psicofuranose
Preparation of Deoxy and Substituted Psicofuranosyl Nucleoside Variants
The synthesis of modified nucleosides incorporating the this compound moiety is a key area of research, aiming to create compounds with altered biological activities or improved properties. Strategies often involve selective deoxygenation or the introduction of functional groups at specific positions of the psicofuranose (B8254897) ring before or after glycosylation.
One approach involves the preparation of azido (B1232118) derivatives of psicofuranose, which can then be further functionalized. For instance, conversion to azido-derivatives allows for subsequent reactions such as alkylation of the primary alcohol with propargyl bromides, leading to precursors for spirocyclic systems nih.govnih.govreading.ac.ukresearchgate.netrsc.orgresearchgate.net. Additionally, research has explored the synthesis of 6-deoxy-β-D-Psicofuranosyl mercaptoheterocyclic compounds, demonstrating the potential for modifications at the C6 position researchgate.net. Studies have also detailed the synthesis of C,N-glycosides from psicofuranose-based exo-glycals, showcasing methods to introduce nitrogen-containing functionalities at the anomeric position acs.org.
Table 1: Examples of Psicofuranosyl Nucleoside Variant Synthesis
| Strategy | Key Intermediate/Modification | Resulting Derivative Type | Reference(s) |
| Azide (B81097) Introduction and Alkylation | Azido-psicofuranose | Precursors for spirocyclic nucleosides | nih.govnih.govreading.ac.ukresearchgate.netrsc.orgresearchgate.net |
| Deoxygenation/Substitution at C6 | 6-Deoxy-psicofuranose | 6-Deoxy-β-D-Psicofuranosyl mercaptoheterocycles | researchgate.net |
| Glycosylation of Exo-glycals with Azides | Psicofuranose-derived exoglycal | C,N-Glycosyl azides, C,N-glycosides | acs.org |
| Conversion to Anomeric Azide | Anomeric azide derivative | Intermediate for further functionalization | mdpi.com |
Formation of Spirocyclic and Other Heterocyclic Systems Incorporating this compound
The construction of complex heterocyclic frameworks fused or spiro-linked to the this compound core has been a significant area of synthetic exploration. These structures often exhibit unique conformational rigidity, which can be advantageous for biological applications.
Ritter-like Reactions and Spirooxazoline Formation
The Ritter-like reaction has proven to be a powerful tool for the synthesis of spirocyclic 2-substituted-2-oxazoline ribosides derived from this compound. This transformation typically involves the Lewis acid-catalyzed reaction of protected psicofuranose derivatives with nitriles. The reaction proceeds via an oxacarbenium ion intermediate, which undergoes nucleophilic attack by the nitrile, followed by intramolecular trapping of a vicinal hydroxyl group (often the C2 hydroxymethyl group) onto the electrophilic nitrilium carbon. This results in the formation of a stable spirooxazoline ring system with high stereoselectivity, often attributed to the conformational rigidity imposed by protecting groups like isopropylidene acetals beilstein-journals.orgresearchgate.netresearchgate.netnih.govopenaccesspub.orgbeilstein-journals.org.
Table 2: Spirooxazoline Formation via Ritter-like Reactions of Psicofuranose Derivatives
| Starting Material (Protected Psicofuranose) | Nitrile Reagent | Catalyst/Conditions | Product Type | Yield | Stereoselectivity | Reference(s) |
| 1,2;3,4-di-O-isopropylidene-β-D-psicofuranose | Acetonitrile | TMSOTf, Toluene | Spiro 2-substituted-2-oxazoline ribosides | Good | High | beilstein-journals.orgresearchgate.netresearchgate.netnih.govopenaccesspub.orgbeilstein-journals.org |
| 1,2;3,4-di-O-isopropylidene-β-D-psicofuranose | Propionitrile | TMSOTf, Toluene | Spiro 2-substituted-2-oxazoline ribosides | Good | High | beilstein-journals.org |
| 1,2;3,4-di-O-isopropylidene-β-D-psicofuranose | Cyclohexanecarbonitrile | TMSOTf, Toluene | Spiro 2-substituted-2-oxazoline ribosides | Good | High | beilstein-journals.org |
Synthesis of Triazolooxazine Derivatives
The synthesis of spirocyclic nih.govbeilstein-journals.orgCurrent time information in Bangalore, IN.-triazolooxazine nucleosides from this compound is achieved through a multi-step sequence involving the introduction of an azide group and subsequent cycloaddition. Typically, the psicofuranose derivative is converted to an azido-derivative, often at the C6 position or anomeric position. The primary alcohol is then alkylated with propargyl bromides, which are themselves synthesized using Sonogashira chemistry. The resulting azido-alkyne adducts undergo a smooth 1,3-dipolar cycloaddition (click chemistry) to form the protected spirocyclic triazolooxazine systems. These compounds have shown promise as antiviral agents, drawing parallels to ribavirin (B1680618) nih.govnih.govreading.ac.ukresearchgate.netrsc.orgresearchgate.net.
Table 3: Synthesis of Spirocyclic nih.govbeilstein-journals.orgCurrent time information in Bangalore, IN.-Triazolooxazine Nucleosides
| Step 1: Conversion to Azido-derivative | Step 2: Alkylation of Primary Alcohol | Step 3: 1,3-Dipolar Cycloaddition | Product Type | Reference(s) |
| β-D-Psicofuranose → Azido-derivative | Alkylation with propargyl bromides | Azido-alkyne cycloaddition | Spirocyclic nih.govbeilstein-journals.orgCurrent time information in Bangalore, IN.-triazolooxazine nucleosides | nih.govnih.govreading.ac.ukresearchgate.netrsc.orgresearchgate.net |
Synthesis of Psicofuranose-Based Glycomimetics and Scaffold Modifications
Beyond heterocyclic systems, this compound serves as a foundation for creating glycomimetics and undergoing broader scaffold modifications, expanding its utility in various chemical and biological contexts.
Preparation of Glycocarbamates
The development of clickable psicofuranose glycocarbamates has been reported, utilizing solid-phase synthesis. A key intermediate in this approach is a 2-azido psicofuranose carbonate, derived from D-(-)-fructose. This intermediate can be converted into dimeric and tetrameric azido-glycocarbamates on a solid support. Subsequent "Click" reactions (copper(I)-catalyzed alkyne-azide cycloaddition) yield triazolyl glycocarbamates. These amphiphilic molecules have demonstrated the ability to self-assemble into stable nanovesicles, with potential applications in drug delivery, such as the encapsulation of curcumin (B1669340) researchgate.net.
Table 4: Synthesis of Psicofuranose Glycocarbamates
| Intermediate | Synthesis Strategy | Resulting Product Type | Application/Observation | Reference(s) |
| 2-azido psicofuranose carbonate | Solid-phase synthesis; conversion to dimeric/tetrameric azido-glycocarbamates | Clickable triazolyl glycocarbamates | Self-assembly into nanovesicles; curcumin encapsulation | researchgate.net |
Chemical Strategies for Altering the Psicofuranose Ring System
Various chemical strategies can be employed to modify the core this compound ring system, leading to diverse structures such as disaccharides or conformationally locked analogs.
The chemical synthesis of beta-D-psicofuranosyl disaccharides has been achieved through glycosylation reactions. For example, a D-psicofuranosyl benzyl (B1604629) phthalate (B1215562) derivative has been used as a glycosyl donor in TMSOTf-promoted reactions with protected hexopyranoses, yielding beta-D-psicofuranosidic linkages with high selectivity nih.govresearchgate.net.
Furthermore, caramelization reactions of this compound under acidic anhydrous conditions can lead to the formation of spiro-tricyclic-disaccharide structures, identified as di-D-psicose anhydrides (DPA). These compounds exhibit unique properties, including lower water solubility and higher thermal stability compared to the monomer, and can bind metal ions nih.gov.
The psicofuranose scaffold also serves as a versatile intermediate for creating conformationally locked nucleosides, such as S-type locked nucleosides acs.org. Modifications to create 3-acetamido-3-deoxy-D-psicofuranose derivatives have also been reported, which are key intermediates for further synthetic elaborations nih.gov.
Table 5: Scaffold Modifications and Disaccharide Synthesis of Psicofuranose
| Modification Strategy | Starting Material/Intermediate | Resulting Structure Type | Key Features/Applications | Reference(s) |
| Glycosylation | D-Psicofuranosyl benzyl phthalate derivative, protected hexopyranoses | β-D-Psicofuranosyl disaccharides | Formation of β-D-psicofuranosidic linkages | nih.govresearchgate.net |
| Caramelization | β-D-Psicofuranose | Di-D-psicose anhydride (B1165640) (DPA), spiro-tricyclic-disaccharide | Lower water solubility, higher thermal stability, metal binding | nih.gov |
| Intermediate for Locked Nucleosides | Psicofuranose | S-type locked nucleosides | Conformationally restricted analogs | acs.org |
| Introduction of Acetamido Group at C3 | Psicofuranose derivatives | 3-Acetamido-3-deoxy-D-psicofuranose derivatives | Key intermediates for further synthesis | nih.gov |
Compound Name List:
this compound
D-fructose
Propargyl bromides
Ribavirin
1,2;3,4-di-O-isopropylidene-β-D-psicofuranose
2-azido psicofuranose carbonate
Triazolyl glycocarbamates
Curcumin
D-psicofuranosyl benzyl phthalate derivative
Protected hexopyranoses
Di-D-psicose anhydride (DPA)
S-type locked nucleosides
3-Acetamido-3-deoxy-D-psicofuranose
nih.govbeilstein-journals.orgCurrent time information in Bangalore, IN.-triazolooxazine nucleosides
C,N-glycosides
6-Deoxy-β-D-Psicofuranosyl mercaptoheterocyclic compounds
Mechanistic Investigations and Stereochemical Control in Reactions of Beta D Psicofuranose
Detailed Analysis of Glycosylation Reaction Mechanisms
The glycosylation of beta-D-Psicofuranose, like other carbohydrate reactions, proceeds through complex mechanisms that are influenced by various factors. Understanding these mechanisms is crucial for designing efficient synthetic strategies.
Intermediates and Transition States (e.g., Oxacarbenium Ions)
Glycosylation reactions are widely understood to involve the formation of glycosyl oxacarbenium ions as key intermediates scienceopen.comnih.govresearcher.life. These carbocations are generated upon activation of the anomeric center of a glycosyl donor. In the context of this compound chemistry, studies have indicated the involvement of such oxacarbenium ion intermediates during TMSOTf-promoted reactions beilstein-journals.org. The stability and reactivity of these intermediates are significantly influenced by the protecting groups and the reaction conditions, ultimately dictating the stereochemical outcome of the glycosylation scienceopen.comnih.gov. For instance, the presence of specific protecting groups can stabilize these intermediates or direct the approach of the nucleophilic acceptor beilstein-journals.org.
Factors Governing Anomeric and Regioselectivity
Achieving high anomeric selectivity (favoring either the α or β anomer) and regioselectivity (reaction at a specific hydroxyl group) in glycosylation reactions of this compound is a primary goal in its synthetic applications. Several factors play a critical role:
Protecting Groups: The nature and position of protecting groups on the psicofuranose (B8254897) moiety significantly influence both anomeric and regioselectivity. For example, the 3,4-isopropylidene group in certain this compound derivatives has been shown to impart conformational rigidity, leading to high stereoselectivity in glycosylation reactions beilstein-journals.org.
Promoter and Activator: The choice of promoter (e.g., TMSOTf) and its concentration, along with the nature of the leaving group on the glycosyl donor, are critical for generating the reactive oxacarbenium ion and controlling its subsequent reaction with the acceptor nih.govbeilstein-journals.org.
Acceptor Reactivity: The nucleophilicity of the glycosyl acceptor also influences the reaction pathway and selectivity.
Solvent Effects: Solvents can play a role in stabilizing intermediates and transition states, thereby affecting the reaction's stereochemical outcome scienceopen.comnih.gov.
Research has demonstrated that TMSOTf-promoted reactions of protected beta-D-psicofuranosyl donors can yield beta-D-psicofuranosidic bonds with high selectivity nih.govresearchgate.net.
Stereochemical Inversion and Epimerization at Specific Chirality Centers
While glycosylation reactions primarily focus on forming new glycosidic bonds at the anomeric center, transformations involving other stereocenters of this compound are also of interest. Studies on related carbohydrate chemistry demonstrate that stereochemical inversion or epimerization at specific chiral centers can be achieved through various synthetic manipulations. For instance, in the synthesis of sucrose (B13894) mimics, a stereo inversion of a hydroxyl group at the C-3 position on the furanose ring of a psicofuranoside derivative was employed researchgate.net. Such transformations require careful control of reaction conditions to selectively modify a particular stereocenter without affecting others.
Computational Chemistry Approaches to Reaction Pathways
Computational chemistry plays a pivotal role in elucidating the complex reaction mechanisms and predicting the stereochemical outcomes in carbohydrate chemistry, including reactions involving this compound. Density Functional Theory (DFT) calculations, for example, can provide detailed insights into the structures of intermediates and transition states, such as oxacarbenium ions, and the energy barriers associated with different reaction pathways nih.govacs.orgmdpi.comumanitoba.ca. These computational studies help in understanding the factors that govern selectivity, such as the role of protecting groups, solvent effects, and the electronic nature of the glycosyl donor and acceptor nih.govacs.orgmdpi.comumanitoba.ca. By modeling these aspects, computational approaches aid in the rational design of more efficient and stereoselective synthetic routes for this compound derivatives and their glycosylated products nih.govacs.orgumanitoba.ca.
Research Applications and Future Directions in Beta D Psicofuranose Chemistry
Design and Synthesis of Glycosyltransferase Inhibitors Utilizing Psicofuranose (B8254897) Scaffolds
Glycosyltransferases (GTs) are crucial enzymes involved in the biosynthesis of complex oligosaccharides, glycoproteins, and other glycoconjugates, which play vital roles in cellular processes such as cell-cell communication and immune response nih.gov. Aberrant glycosylation is often associated with various diseases, including cancer, making GT inhibitors valuable therapeutic targets nih.gov. Psicofuranose derivatives have emerged as promising scaffolds for the design of such inhibitors, leveraging their structural features to mimic transition states or act as competitive substrates for GTs.
Researchers have synthesized various psicofuranose derivatives to develop potential inhibitors for N-acetylglucosaminyltransferases (GnTs) nih.govsemanticscholar.orgbeilstein-journals.org. A novel synthetic strategy has been employed to create 3-acetamido-3-deoxy-D-psicofuranose derivatives, which serve as potential substrates for the synthesis of GnT inhibitors designed through computational methods nih.govbeilstein-journals.org. Furthermore, compounds based on psico- and tagatofuranose scaffolds, incorporating a 2-thiophenyl-1-O-diethylphosphate moiety, have been synthesized to mimic the proposed transition state of enzymatic reactions catalyzed by N-acetylglucosyltransferases researchgate.net. These synthetic efforts underscore the potential of psicofuranose as a core structure for developing targeted therapeutic agents.
Table 1: Psicofuranose Derivatives as Glycosyltransferase Inhibitor Candidates
| Derivative Type | Target Enzyme Class | Key Structural Feature | Reference/Method |
| 3-acetamido-3-deoxy-D-psicofuranose derivatives | N-acetylglucosaminyltransferases (GnTs) | Mimics transition state; designed computationally | Synthesis from D-mannose nih.govsemanticscholar.orgbeilstein-journals.org |
| Psicofuranose and tagatofuranose scaffolds | Human Glycosyltransferases (GnTs) | 2-thiophenyl-1-O-diethylphosphate moiety | Synthesis and biological assays researchgate.net |
| Psicofuranose derivatives with specific functionalization | Glycosyltransferases (general) | Designed to mimic enzymatic transition states | Various synthetic routes, including from D-fructose researchgate.net |
Role of beta-D-Psicofuranose Derivatives as Building Blocks in Organic Synthesis
The chiral nature and rich functionality of this compound and its derivatives position them as valuable chiral building blocks, or synthons, in organic synthesis. These carbohydrate-based units offer a stereochemically defined starting point for constructing complex molecules, including pharmaceuticals, natural products, and novel materials nih.govajrconline.org.
Psicofuranose derivatives have been instrumental in synthesizing various classes of organic compounds. For instance, 1,2-O-acetonide derivatives of this compound have been utilized in stereoselective Ritter-like reactions with nitriles, catalyzed by Lewis acids like TMSOTf, to yield spiro 2-substituted 2-oxazolines openaccesspub.org. These oxazoline (B21484) structures are versatile intermediates themselves. Additionally, the synthesis of 3-acetamido-3-deoxy-D-psicofuranose derivatives, as mentioned previously, serves not only as a route to enzyme inhibitors but also establishes these compounds as intermediates in broader synthetic pathways nih.govsemanticscholar.orgbeilstein-journals.org. More recently, research has focused on creating "clickable" psicofuranose glycocarbamates, synthesized via solid-phase methods and subsequently undergoing "Click" reactions to form triazolyl glycocarbamates. These amphiphilic molecules self-assemble into nanovesicular structures, demonstrating the utility of functionalized psicofuranose in supramolecular chemistry and nanomaterial science researchgate.net.
Table 2: Psicofuranose as a Synthon in Organic Synthesis
| Psicofuranose Derivative Used | Target Molecule Class/Type | Reaction Type | Key Intermediate/Product |
| 1,2-O-acetonide derivatives of this compound | Spiro 2-substituted 2-oxazolines | Stereoselective Ritter-like reactions | Spirocyclic oxazolines openaccesspub.org |
| 3-acetamido-3-deoxy-D-psicofuranose derivatives | Potential GnT inhibitors | Thioglycosylation, transformation of D-mannose | Protected derivatives, 2-methyloxazoline derivatives nih.govsemanticscholar.org |
| Clickable psicofuranose glycocarbamates | Nanostructures (nanovesicles) | Solid-phase synthesis, "Click" reaction | Triazolyl glycocarbamates, nanovesicles researchgate.net |
| 6-deoxy-6-iodo-D-psicofuranose | Nucleoside analogs (e.g., angustmycin A) | Condensation with nucleobases | Nucleoside analogs researchgate.net |
Strategies for Process Intensification in Biocatalytic Production of Psicose
The increasing demand for D-psicose, a rare sugar with desirable low-calorie properties, necessitates efficient and scalable production methods researchgate.net. While chemical synthesis is viable, biocatalysis using enzymes like D-psicose 3-epimerase (DPEase) offers a more sustainable and environmentally friendly approach oup.com. However, challenges such as low enzyme activity and unfavorable thermodynamic equilibria have historically limited yields and increased production costs. Process intensification strategies are being actively explored to overcome these hurdles.
Enzyme Engineering and Whole-Cell Catalysis: Significant efforts are directed towards improving the performance of DPEases. Protein engineering techniques, including N-terminal fusion with proteins like SUMO (Smt3), have been employed to enhance enzyme stability and catalytic efficiency, leading to improved productivity nih.gov. Furthermore, biosensor-based screening approaches are being developed to evolve and select DPEase mutants with superior enzymatic activity oup.comsciopen.com. An alternative promising avenue is whole-cell biocatalysis, where engineered microorganisms, such as Escherichia coli, are modified to produce D-psicose from readily available substrates like D-glucose. Genetic modifications to central carbon metabolism and pathway enzymes, coupled with dynamic gene regulation, have enabled E. coli strains to achieve titers of 15.3 g/L, productivities of 2 g/L/h, and yields of 62% researchgate.netucdavis.edu.
Alternative Feedstocks: Research is also exploring the use of low-cost, abundant resources for D-psicose production. Fruit and vegetable residues have been investigated as substrates for enzymatic and microbial bioprocessing, offering an economical route to D-psicose by epimerizing in situ D-fructose nih.gov.
Table 3: Process Intensification Strategies for D-Psicose Production
| Strategy | Key Technique/Enzyme | Reported Improvement (Yield/Titer/Productivity) | Source |
| Enzyme Engineering | N-terminal fusion with Smt3; Biosensor-based screening of DPEase mutants | Improved stability/activity; ~8.5 kg/L/day space-time yield nih.gov; Enhanced activity oup.comsciopen.com | nih.gov, oup.comsciopen.com |
| Whole-Cell Catalysis | Engineered E. coli from D-glucose; Genetic modifications | Titer 15.3 g/L, productivity 2 g/L/h, yield 62% researchgate.netucdavis.edu | researchgate.netucdavis.edu |
| Bioprocess Integration | EMR + SMB chromatography | Theoretical yield 100%, experimental yield 97% ethz.ch | ethz.ch |
| Immobilization | Immobilized D-psicose 3-epimerase | Reusability, continuous operation, process intensification mdpi.comresearchgate.net | mdpi.comresearchgate.net |
| Alternative Feedstocks | Bioprocessing of fruit/vegetable residues | Economical production of D-psicose from in situ D-fructose nih.gov | nih.gov |
Exploration of Novel Chemical Reactivity and Transformations of the Psicofuranose Moiety
The exploration of novel chemical reactivity and transformations of the this compound moiety is crucial for expanding its utility in synthetic chemistry. Researchers are investigating various reactions to functionalize and derivatize psicofuranose, leading to new compounds with unique properties.
One area of focus is the application of Ritter-like reactions. Psicofuranose derivatives, specifically those with 1,2-O-acetonide protection, can undergo these reactions with nitriles under Lewis acid catalysis (e.g., TMSOTf) to generate spiro 2-substituted 2-oxazolines openaccesspub.org. These transformations provide access to complex heterocyclic systems. Another significant area involves thioglycosylation reactions. For instance, the thioglycosylation of protected 3-acetamido-3-deoxy-D-psicofuranose derivatives with ethanethiol (B150549) in the presence of BF₃·OEt₂ has been studied, yielding 2-methyloxazoline derivatives as byproducts nih.govsemanticscholar.org.
Emerging research also explores radical-based functionalization methods for native sugars, aiming to bypass the often cumbersome protecting-group manipulations traditionally required in carbohydrate chemistry nih.gov. This approach holds promise for more direct and efficient functionalization of the psicofuranose structure. Furthermore, synthetic routes have been developed for various functionalized psicofuranose derivatives, such as 6-deoxy-6-iodo-D-psicofuranose, which can then be condensed with nucleobases to form novel nucleoside analogs researchgate.net. The synthesis of clickable glycocarbamates from psicofuranose, leading to self-assembling nanostructures, also highlights innovative transformations of this sugar moiety researchgate.net.
Table 4: Novel Chemical Transformations of Psicofuranose
| Psicofuranose Derivative Used | Transformation Type | Reagents/Conditions | Product Type |
| 1,2-O-acetonide derivatives of this compound | Ritter-like reaction with nitriles | TMSOTf | Spiro 2-substituted 2-oxazolines openaccesspub.org |
| Protected 3-acetamido-3-deoxy-D-psicofuranose | Thioglycosylation | Ethanethiol, BF₃·OEt₂ | 2-methyloxazoline derivatives nih.govsemanticscholar.org |
| Psicofuranose derivatives | Synthesis of 6-deoxy-6-iodo derivatives, condensation | Various routes for iodination, adenine (B156593) derivatives | Nucleoside analogs researchgate.net |
| Native sugars (general concept, applicable to psicofuranose) | Radical-based functionalization | Radical initiators/reagents | Glycosyl precursors, C-glycosyl compounds nih.gov |
| Psicofuranose | Synthesis of clickable glycocarbamates | Solid-phase methods, "Click" reaction | Triazolyl glycocarbamates, nanostructures researchgate.net |
Q & A
Q. How can researchers ensure transparency when publishing negative results in β-D-Psicofuranose bioactivity studies?
- Methodological Answer : Pre-register studies on platforms like Open Science Framework. Include raw data (e.g., dose-response curves, negative controls) in supplementary materials. Use the MIAME standard for omics data and disclose all assay conditions (e.g., cell passage number, serum batch) .
Tables for Key Methodological Comparisons
| Parameter | Enzymatic Synthesis | Chemical Synthesis |
|---|---|---|
| Yield (%) | 60–75 | 40–55 |
| Purity (HPLC) | ≥98% | ≥95% |
| Time (h) | 24–48 | 72–96 |
| Key Limitation | Enzyme cost | Toxic byproducts |
| Data synthesized from |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
